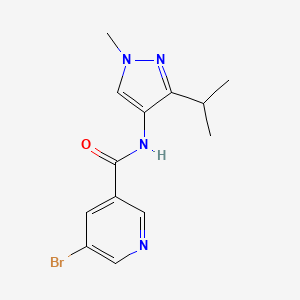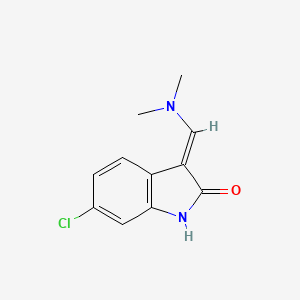
5-bromo-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyridine derivative that has a bromine atom substituted at the fifth position, along with a pyrazole ring and a carboxamide group.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)pyridine-3-carboxamide involves the inhibition of CDK2 and GSK-3β enzymes. CDK2 is a key regulator of cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis. GSK-3β is involved in various signaling pathways, and its inhibition can lead to anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation by reducing the production of inflammatory cytokines, and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)pyridine-3-carboxamide in lab experiments is its high potency and specificity towards CDK2 and GSK-3β enzymes. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 5-bromo-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)pyridine-3-carboxamide. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer and inflammatory disorders. Another direction is to investigate its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety. Additionally, further studies can be done to optimize its synthesis method and improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)pyridine-3-carboxamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 5-bromo-3-chloropyridine with 1-methyl-3-propan-2-ylpyrazole-4-carboxamide in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
5-bromo-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)pyridine-3-carboxamide has shown potential applications in drug discovery and development. It has been reported to exhibit inhibitory activity against several enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), which are involved in the regulation of cell cycle and signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties.
Propriétés
IUPAC Name |
5-bromo-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O/c1-8(2)12-11(7-18(3)17-12)16-13(19)9-4-10(14)6-15-5-9/h4-8H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEKSUXSAATVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1NC(=O)C2=CC(=CN=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxybutanoic acid](/img/structure/B6644952.png)

![2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6644963.png)
![2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644969.png)



![2-[[(2-Bromo-3-methylbenzoyl)amino]methyl]-2-methylbutanoic acid](/img/structure/B6644991.png)
![[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(1,5-dimethylpyrrol-2-yl)methanone](/img/structure/B6645006.png)
![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B6645007.png)

![6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6645028.png)

![3-[(3-Methoxycyclopentyl)carbamoyl]benzoic acid](/img/structure/B6645042.png)
